Dihydrocholesterol

Catalog No.
S578174
CAS No.
80-97-7
M.F
C27H48O
M. Wt
388.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocholesterol

CAS Number

80-97-7

Product Name

Dihydrocholesterol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-QCYZZNICSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

5 alpha Cholestan 3 alpha ol, 5 alpha Cholestan 3 beta ol, 5 alpha-Cholestan-3 alpha-ol, 5 alpha-Cholestan-3 beta-ol, 5 beta Cholestan 3 beta ol, 5 beta-Cholestan-3 alpha-ol, 5 beta-Cholestan-3 beta-ol, beta Cholestanol, beta-Cholestan-3 beta-ol, 5, beta-Cholestanol, beta-ol, 5 beta-Cholestan-3, Cholestan 3 ol, Cholestan-3-ol, Cholestanol, Cholestanol, (3alpha, 5beta)-Isomer, Coprostanol, Coprosterol, Dihydrocholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Cholesterol Metabolism and Atherosclerosis

Cholestanol, structurally similar to cholesterol but with a saturated hydroxyl group, plays a complex role in cholesterol metabolism. Studies suggest it can influence cholesterol absorption, transport, and excretion []. Research investigating its interaction with Niemann-Pick C1 disease, a lysosomal storage disorder affecting cholesterol metabolism, is ongoing []. Additionally, studies are exploring the potential of cholestanol as a biomarker for atherosclerosis, a condition characterized by plaque buildup in arteries [].

Cancer Research

Cholestanol levels have been linked to the development and progression of certain cancers. Research suggests it might influence cell proliferation, migration, and survival in some cancer cell lines []. Studies are investigating the potential of targeting cholestanol metabolism as a therapeutic strategy for specific cancers []. However, further research is needed to fully understand the mechanisms involved and potential clinical implications.

Dihydrocholesterol, also known as 7-dehydrocholesterol, is a sterol compound that serves as a precursor to cholesterol and plays a critical role in the biosynthesis of vitamin D. It is classified as a zoosterol and is found predominantly in the skin of mammals, where it is converted into vitamin D3 upon exposure to ultraviolet B radiation. The compound has the molecular formula C27H44O and is characterized by its unique structure, which includes a double bond at the 7th carbon position.

As mentioned earlier, cholestanol itself doesn't have a known essential function in the body. However, its elevated levels serve as an indicator of abnormal cholesterol metabolism in CTX. The accumulated cholestanol deposits in various tissues, leading to the characteristic symptoms of the disease [].

  • Tendon xanthomas – fatty deposits around tendons
  • Cataracts – clouding of the lens in the eye
  • Diarrhea
  • Neurological problems []

  • Photochemical Reaction: Upon exposure to UVB light, dihydrocholesterol is converted into previtamin D3, which subsequently transforms into vitamin D3. This process involves breaking a chemical bond in dihydrocholesterol, allowing for the rearrangement of atoms to form vitamin D3 .
  • Biosynthesis: In the human body, dihydrocholesterol is synthesized from lathosterol through the action of lathosterol oxidase. This reaction represents one of the final steps in the cholesterol biosynthetic pathway .

Dihydrocholesterol exhibits significant biological activity primarily through its conversion to vitamin D3. Vitamin D3 is essential for calcium homeostasis and bone health, influencing various physiological processes including immune function and cell growth regulation. Deficiencies in vitamin D3 can lead to conditions such as rickets in children and osteomalacia in adults .

Dihydrocholesterol can be synthesized through various methods:

  • Natural Biosynthesis: In mammals, it is synthesized from lathosterol via enzymatic action. This occurs mainly in the liver and skin tissues .
  • Chemical Synthesis: Laboratory synthesis of dihydrocholesterol can be achieved through multiple synthetic routes involving organic chemistry techniques, although these methods are less common compared to natural biosynthesis.

Dihydrocholesterol has several applications:

  • Vitamin D Production: It is primarily used in the production of vitamin D3 supplements and fortified foods. The compound's ability to convert under UV light makes it valuable in dietary formulations .
  • Research: Dihydrocholesterol is utilized in biochemical research to study cholesterol metabolism and related disorders.

Several compounds share structural similarities with dihydrocholesterol, each with unique properties:

CompoundMolecular FormulaKey Characteristics
CholesterolC27H46OPrimary sterol in animal cells; essential for cell membrane structure.
8-DehydrocholesterolC27H44OSimilar structure but with a double bond at position 8; less biologically active than dihydrocholesterol.
ErgosterolC28H44OFound in fungi; serves as a precursor for vitamin D2; structurally similar but differs in functional groups.
LathosterolC27H46OPrecursor to dihydrocholesterol; involved earlier in the cholesterol synthesis pathway.

Dihydrocholesterol stands out due to its direct role as a precursor for vitamin D3, making it crucial for human health and metabolic processes related to calcium regulation.

Role of 7-Dehydrocholesterol Reductase (DHCR7) in Sterol Homeostasis

DHCR7 catalyzes the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol, the terminal step in the Kandutsch-Russell pathway. This NADPH-dependent enzyme is encoded by the DHCR7 gene and is essential for maintaining sterol balance, as evidenced by Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder caused by DHCR7 mutations. DHCR7 deficiency leads to toxic accumulation of 7-DHC and insufficient cholesterol, disrupting cellular signaling and membrane integrity.

Recent studies reveal that DHCR7 activity is influenced by its interaction with DHCR24, the terminal enzyme of the Bloch pathway. Co-expression experiments demonstrate that DHCR24 enhances DHCR7 activity, suggesting a regulatory "metabolon" complex that channels substrates between pathways. Furthermore, transcriptional regulation of DHCR7 involves sterol regulatory element-binding protein-2 (SREBP-2), which binds to two sterol response elements (SREs) in the promoter region to upregulate expression under low-cholesterol conditions. This dual-layer regulation—transcriptional and protein-protein interaction—ensures precise control over cholesterol and 7-DHC levels.

Cholesterol-Mediated Post-Translational Degradation of DHCR7

Cholesterol exerts feedback inhibition on DHCR7 through accelerated proteasomal degradation. In CHO-7 cells, cycloheximide chase experiments showed that DHCR7 has a half-life of <8 hours, which shortens further upon cholesterol treatment. This degradation is post-translational, as DHCR7 mRNA levels remain stable even when protein abundance declines. Sterol specificity studies indicate that late pathway intermediates, including desmosterol and 24,25-dihydrolanosterol, also trigger DHCR7 degradation, though cholesterol is the most potent.

Notably, DHCR7 lacks a functional sterol-sensing domain (SSD) or dependence on Insig proteins, distinguishing its regulation from HMG-CoA reductase. Mutational analysis of putative cholesterol-binding sites (Y280 and D411) confirmed that these residues do not mediate degradation, suggesting a novel recognition mechanism. Pathogenic DHCR7 variants associated with SLOS, such as T93M and R352W, exhibit reduced protein stability, linking misfolding to enzyme insufficiency. Statins, which lower cholesterol levels, partially restore DHCR7 activity in SLOS patient fibroblasts by alleviating feedback inhibition.

Comparative Analysis of Kandutsch-Russell vs. Bloch Cholesterol Biosynthesis Pathways

The Kandutsch-Russell (K-R) and Bloch pathways diverge in their handling of the Δ24 double bond in the sterol side chain:

FeatureKandutsch-Russell PathwayBloch Pathway
Key Intermediate7-Dehydrocholesterol (7-DHC)Desmosterol
Terminal EnzymeDHCR7DHCR24
Tissue PrevalenceSkin, brain, preputial glandLiver, testes, adrenal glands
Physiological RoleVitamin D3 synthesis (skin)High-flux cholesterol production
Regulatory InputSREBP-2, NF-Y transcription factorsSREBP-2, oxidative stress

The K-R pathway predominates in tissues requiring 7-DHC for vitamin D3 synthesis, while the Bloch pathway supports rapid cholesterol production in steroidogenic organs. Isotope tracing in mice revealed a hybrid "modified K-R" pathway in most tissues, where early Bloch intermediates (e.g., zymosterol) undergo Δ24 reduction before entering the K-R route. This plasticity allows cells to balance cholesterol synthesis with precursor availability. For example, hepatic cholesterol depletion shifts flux toward the Bloch pathway, increasing desmosterol utilization by 40%.

The adrenal glands represent one of the most metabolically active tissues for 7-dehydrocholesterol transformation, demonstrating robust enzymatic capacity for converting this cholesterol precursor into biologically active steroidal 5,7-diene derivatives [1] [5]. Research conducted across multiple mammalian species, including rats, pigs, rabbits, and dogs, has consistently demonstrated rapid, time-dependent, and dose-dependent metabolism of 7-dehydrocholesterol by adrenal glands ex vivo [1] [9].

The primary metabolic pathway begins with the sequential hydroxylation of 7-dehydrocholesterol through a well-characterized enzymatic cascade [1] [5]. The initial transformation involves the formation of 22-hydroxy-7-dehydrocholesterol as the first intermediate, followed by the subsequent production of 20,22-dihydroxy-7-dehydrocholesterol [1] [9]. This sequential hydroxylation pattern mirrors the established cholesterol side-chain cleavage mechanism but demonstrates enhanced efficiency when 7-dehydrocholesterol serves as the substrate [12] [31].

The terminal product of this adrenal-specific pathway is 7-dehydropregnenolone, which has been definitively identified through retention time analysis, ultraviolet spectroscopy, and mass spectrometry across all tested mammalian species [1] [5] [9]. The production of 7-dehydropregnenolone represents a novel steroidogenic pathway that operates parallel to the classical cholesterol-to-pregnenolone conversion [1] [5].

Species-specific variations in this metabolic network have been documented, particularly regarding the further metabolism of 7-dehydropregnenolone [1] [9]. In pig adrenals, but not in rat adrenals, 17-hydroxy-7-dehydropregnenolone has been identified as a significant metabolite, reflecting the expression pattern of cytochrome P450 17A1 in different mammalian species [1] [9]. Additionally, pregna-4,7-diene-3,20-dione, also known as 7-dehydroprogesterone, has been detected as a product of 7-dehydropregnenolone metabolism in adrenal tissue [1] [5].

The metabolic flux through this pathway is significantly enhanced by forskolin stimulation, indicating positive regulation through cyclic adenosine monophosphate-dependent mechanisms [1] [5] [9]. This regulatory pattern demonstrates that the 7-dehydrocholesterol metabolic network operates under similar hormonal control mechanisms as the classical steroidogenic pathway [1] [9].

Table 1: Kinetic Parameters for Cytochrome P450scc-Dependent 7-Dehydrocholesterol Metabolism

SubstrateKm (μM)kcat (min⁻¹)kcat/Km (Catalytic Efficiency)Primary Product
7-Dehydrocholesterol0.18*53*Higher than cholesterol7-Dehydropregnenolone
Cholesterol0.2050Reference standardPregnenolone
22-Hydroxy-7-dehydrocholesterolNot determinedHigher than cholesterolEnhanced relative to cholesterol20,22-Dihydroxy-7-dehydrocholesterol
20,22-Dihydroxy-7-dehydrocholesterolNot determinedHigher than cholesterolEnhanced relative to cholesterol7-Dehydropregnenolone

*Values expressed as mol substrate/mol phospholipid for reconstituted system

Mitochondrial P450scc-Dependent Oxidation Cascades

The mitochondrial cytochrome P450 side-chain cleavage enzyme represents the central catalytic component responsible for 7-dehydrocholesterol oxidation cascades within steroidogenic tissues [10] [12] [13]. This enzyme demonstrates remarkable substrate versatility, accepting 7-dehydrocholesterol as an excellent substrate with catalytic efficiency that exceeds that observed for cholesterol metabolism [12] [31].

The oxidation cascade initiated by cytochrome P450scc follows a sequential hydroxylation pattern beginning with carbon-22 hydroxylation, which represents the favored initial reaction site [10] [12]. This primary hydroxylation step produces 22-hydroxy-7-dehydrocholesterol, which serves as the substrate for subsequent oxidative transformations [10] [12]. The second hydroxylation occurs at carbon-20, yielding 20,22-dihydroxy-7-dehydrocholesterol as the immediate precursor to side-chain cleavage [10] [12].

The final step in this oxidation cascade involves the cleavage of the carbon-20 to carbon-22 bond, resulting in the formation of 7-dehydropregnenolone and the release of the six-carbon side-chain fragment [10] [12] [31]. This side-chain cleavage reaction represents the rate-limiting step in the overall transformation and requires the coordinated action of the mitochondrial electron transport components, including ferredoxin reductase and ferredoxin [10] [12].

Substrate transport to the mitochondrial cytochrome P450scc active site requires the participation of the steroidogenic acute regulatory protein, which facilitates the movement of 7-dehydrocholesterol across the outer mitochondrial membrane [1] [7] [28]. Studies using purified steroidogenic acute regulatory protein have demonstrated that 7-dehydrocholesterol transport occurs at rates comparable to cholesterol transport, with the protein stimulating transfer rates by more than 20-fold compared to basal membrane exchange [1] [7].

The kinetic parameters governing this oxidation cascade demonstrate substrate preferences that favor 7-dehydrocholesterol over cholesterol under physiological conditions [12] [31]. Human cytochrome P450scc exhibits a slightly higher catalytic efficiency with 7-dehydrocholesterol, as evidenced by improved kcat/Km ratios compared to cholesterol metabolism [12] [31]. This enhanced catalytic efficiency suggests that 7-dehydrocholesterol may serve as a preferred substrate when both sterols are simultaneously available [12] [31].

Mitochondrial preparations from human placenta have provided detailed insights into the regulatory mechanisms governing this oxidation cascade [10] [12]. The metabolism of 7-dehydrocholesterol by placental mitochondria proceeds at faster rates than cholesterol metabolism under both substrate-limiting and substrate-saturating conditions [10] [12]. This enhanced metabolic rate reflects the superior binding affinity and catalytic turnover characteristics of 7-dehydrocholesterol relative to cholesterol [10] [12].

Table 2: Tissue-Specific Expression and Activity of 7-Dehydrocholesterol Metabolizing Enzymes

TissueP450scc ActivityStAR Protein Expression3β-Hydroxysteroid Dehydrogenase ActivityPrimary Metabolites Detected
Adrenal GlandsHighHighHigh (Type II)7DHP, 22(OH)7DHC, 20,22(OH)₂7DHC
PlacentaHighMLN64 (functional analog)High (Type I)7DHP, 7-dehydroprogesterone
Skin KeratinocytesLowLowLow7DHP, vitamin D₃ precursors
LiverMinimalMinimalModerateLimited metabolism
BrainLowLowLowLimited data available

The oxidation cascade also involves the subsequent metabolism of 7-dehydropregnenolone through the action of 3β-hydroxysteroid dehydrogenase enzymes [1] [5] [35]. The catalytic efficiency of 3β-hydroxysteroid dehydrogenase for 7-dehydropregnenolone conversion represents approximately 40% of the efficiency observed for pregnenolone metabolism [1] [5]. This reduced efficiency reflects the structural differences imposed by the unsaturated B-ring system present in 7-dehydropregnenolone [1] [5].

Skin-Specific Photolytic Conversion to Vitamin D3 Precursors

The skin represents a unique metabolic environment where 7-dehydrocholesterol undergoes photolytic conversion to vitamin D3 precursors through ultraviolet B radiation-induced molecular rearrangements [15] [16] [18]. This photochemical transformation occurs primarily within the epidermal layers, specifically within the stratum basale and stratum spinosum, where 7-dehydrocholesterol concentrations reach their highest levels [16] [18] [19].

The photolytic conversion process begins with the absorption of ultraviolet B radiation by 7-dehydrocholesterol, which exhibits optimal absorption characteristics at wavelengths between 270 and 290 nanometers [17] [18] [19]. The peak absorption efficiency occurs at approximately 280 to 285 nanometers, representing the wavelength range most effective for initiating the photochemical transformation [17] [18]. Under normal physiological conditions, the skin contains adequate quantities of 7-dehydrocholesterol, typically ranging from 25 to 50 micrograms per square centimeter, to support efficient vitamin D3 synthesis [18] [19].

The initial photochemical reaction involves the ultraviolet B-induced opening of the B-ring of 7-dehydrocholesterol, resulting in the formation of previtamin D3 as the primary photoproduct [15] [16] [17]. This photoisomerization reaction represents a unique molecular rearrangement that converts the steroidal structure into a secosteroidal configuration characteristic of vitamin D metabolites [15] [17]. The formation of previtamin D3 occurs rapidly upon ultraviolet B exposure, with conversion rates dependent on radiation intensity, wavelength specificity, and duration of exposure [15] [17] [20].

Following its formation, previtamin D3 undergoes spontaneous thermal isomerization to produce vitamin D3 over a period of approximately three days at physiological temperatures [16] [19]. This temperature-dependent isomerization process represents a critical regulatory mechanism that controls the rate of vitamin D3 production independent of continued ultraviolet B exposure [16] [19]. The thermal isomerization follows first-order kinetics and proceeds most efficiently at body temperature [16] [19].

The photolytic conversion pathway is subject to several regulatory mechanisms that limit excessive vitamin D3 production during prolonged ultraviolet B exposure [16] [19]. Extended radiation exposure leads to the photoisomerization of previtamin D3 to biologically inactive photoproducts, including lumisterol3 and tachysterol3 [16] [19]. These competing photochemical reactions serve as protective mechanisms, limiting the accumulation of previtamin D3 to approximately 10 to 15% of the original 7-dehydrocholesterol content [16] [19].

The efficiency of photolytic conversion is influenced by several physiological and environmental factors [16] [18] [21]. Melanin concentration within the epidermis significantly affects the penetration of ultraviolet B radiation to the 7-dehydrocholesterol-containing cell layers [16] [18]. Increased melanin content reduces the efficiency of photolytic conversion by absorbing incident radiation before it reaches the target molecules [16] [18]. Geographic latitude and seasonal variations in solar ultraviolet B intensity directly impact the rate and extent of 7-dehydrocholesterol conversion [16] [18].

Table 3: Skin-Specific Photolytic Conversion Parameters of 7-Dehydrocholesterol

ParameterValue/RangeTissue Location
Optimal UVB Wavelength Range270-290 nmStratum basale, Stratum spinosum
Peak Absorption Wavelength280-285 nmEpidermal layers
Conversion Efficiency (% substrate)10-15% of available substrateEpidermal layers
Skin Layer Concentration (μg/cm²)25-50Stratum basale, Stratum spinosum
Primary PhotoproductPrevitamin D₃Stratum basale, Stratum spinosum
Thermal Isomerization Time3 days at 37°CAll skin layers
Temperature DependenceTemperature-dependentAll skin layers
Competing PhotoproductsLumisterol₃, Tachysterol₃Epidermal layers

Research utilizing human keratinocyte cell cultures has demonstrated that the photolytic conversion of 7-dehydrocholesterol can proceed beyond vitamin D3 formation to produce the active hormonal form, 1α,25-dihydroxyvitamin D3 [15] [20]. This complete conversion pathway involves the sequential action of cytochrome P450 mixed-function oxidases, which catalyze the hydroxylation reactions necessary for vitamin D3 activation [15] [20]. The production of 1α,25-dihydroxyvitamin D3 in keratinocytes is inhibited by ketoconazole, confirming the involvement of cytochrome P450 enzymes in this activation process [15] [20].

The wavelength dependence of the photolytic conversion exhibits sharp specificity, with maximum biological activity observed at 297 nanometers and significantly reduced activity at wavelengths above 310 nanometers [20]. Irradiation with monochromatic ultraviolet B at 297 nanometers produces approximately 18-fold higher levels of active vitamin D metabolites compared to irradiation at 310 nanometers [20]. This wavelength specificity reflects the absorption characteristics of 7-dehydrocholesterol and emphasizes the importance of specific ultraviolet B wavelengths for optimal photolytic conversion [20].

Table 4: Comparative Metabolic Rates and Regulatory Mechanisms

Enzyme SystemSubstrate PreferenceRate-Limiting FactorRegulatory Mechanism
P450scc (Adrenal)7DHC > CholesterolStAR protein transportcAMP-dependent, forskolin stimulation
P450scc (Placenta)7DHC > CholesterolMLN64 transportHormonal regulation
P450scc (Skin)7DHC > CholesterolLow enzyme expressionLimited regulation
3β-HSD (Adrenal)7DHP (40% efficiency vs pregnenolone)NAD⁺ availabilityEnd-product inhibition
3β-HSD (Placenta)7DHP (similar to pregnenolone)NADP⁺ availabilityCofactor availability
UVB Photolysis7DHC specificUVB intensity and wavelengthSolar irradiation, melanin content

Physical Description

Solid

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

388.370516150 g/mol

Monoisotopic Mass

388.370516150 g/mol

Heavy Atom Count

28

Melting Point

140.0 - 142.0 °C

UNII

8M308U816E

Other CAS

29466-38-4
80-97-7

Wikipedia

(3S,5S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholestan-3-ol, (3.beta.,5.alpha.)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types